molecular formula C20H19NO4S B2992322 N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide CAS No. 670271-54-2

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2992322
CAS No.: 670271-54-2
M. Wt: 369.44
InChI Key: ZRZPWWLOMYABOW-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, particularly as a scaffold for developing novel therapeutic agents. The benzenesulfonamide moiety is a recognized pharmacophore, demonstrated to exhibit a wide spectrum of biological activities . Research on structurally similar compounds highlights their potential in drug discovery. For instance, benzenesulfonamide derivatives have been identified as key components in the development of potent HIV-1 Capsid (CA) protein inhibitors, which represent a novel mechanism of action against viral replication . Furthermore, benzenesulfonamide-based compounds have been synthesized and evaluated for their antidiabetic properties, showing abilities to reduce blood glucose levels . Other research areas include the design of selective κ opioid receptor (KOR) ligands, where benzenesulfonamide derivatives have shown high binding affinity and selectivity, presenting a promising avenue for the discovery of new analgesics . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-18-10-6-15(7-11-18)16-8-12-20(13-9-16)26(22,23)21-17-4-3-5-19(14-17)25-2/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZPWWLOMYABOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-methoxyaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity by inhibiting bacterial enzyme systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives are widely explored for antimicrobial, anticancer, and kinase inhibitory activities. Below, we compare N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide with structurally and functionally related compounds.

Structural Analogues

2.1.1 Substitution Patterns
  • N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide derivatives ():
    Compounds such as N-(3-(4-alkylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4g–4o) share the 3-methoxyphenyl-sulfonamide backbone but incorporate chromene or alkylphenyl substituents. These modifications enhance planarity and π-π stacking, critical for kinase inhibition .
  • N-(4-Methoxyphenyl)-sulfonamide derivatives (): For example, 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide () replaces the 3-methoxyphenyl group with a phthalazine-thiazole system, improving antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) .
2.1.2 Halogenated Derivatives
  • N-(3-Chloro-4-methylphenyl)-4-methoxybenzenesulfonamide ():
    Chlorine substitution at the phenyl ring increases lipophilicity (LogP ≈ 3.5) and enhances membrane permeability, though it may reduce solubility compared to methoxy groups .

Pharmacological Activities

2.2.1 Antimicrobial Activity
  • 4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)benzenesulfonamide (Compound 11, ): Exhibits broad-spectrum antimicrobial activity (MIC = 0.5–4 µg/mL) due to the chloro-benzoyl group enhancing target binding .
  • N-(thiazol-2-yl)benzenesulfonamide ():
    The thiazole moiety increases potency against Gram-negative bacteria (MIC = 4 µg/mL for E. coli) via membrane disruption .
2.2.2 Anticancer and Kinase Inhibition
  • N-(3-((4-(3-(3-Methoxyphenyl)...)propyl)benzenesulfonamide ():
    Shows kinase inhibitory effects (IC₅₀ = 0.9 µM against BRAF V600E) by competing with ATP binding .

Physicochemical Properties

Property This compound 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide () N-(3-Chlorophenyl)-4-methoxybenzenesulfonamide ()
Molecular Weight ~413.4 g/mol 401.4 g/mol 311.7 g/mol
Melting Point Estimated 140–160°C 142–143°C >200°C
LogP ~3.2 (predicted) 2.8 3.5
Solubility (aq.) Moderate (methoxy enhances polarity) Low (thiazole reduces solubility) Very low (chlorine increases hydrophobicity)

Biological Activity

Chemical Structure and Properties

The compound features a sulfonamide group attached to two methoxy-substituted phenyl rings, which enhances its solubility and may influence its biological interactions. The general structure can be represented as follows:

N 3 methoxyphenyl 4 4 methoxyphenyl benzenesulfonamide\text{N 3 methoxyphenyl 4 4 methoxyphenyl benzenesulfonamide}

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide exhibits significant antibacterial activity against various gram-positive bacteria. The methoxy groups may enhance the compound's interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.

Table 1: Antimicrobial Activity of Related Sulfonamides

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
N-(4-methoxyphenyl)-4-methylbenzenesulfonamideEscherichia coli16 µg/mL
N-(2-methoxyphenyl)-2-methylbenzenesulfonamidePseudomonas aeruginosa32 µg/mL

Anti-inflammatory and Analgesic Activities

Preliminary studies suggest that this compound may also exhibit anti-inflammatory and analgesic properties. The mechanism is thought to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Further detailed biological assays are necessary to confirm these effects.

The primary mechanism of action for sulfonamides involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate biosynthesis. By disrupting this pathway, this compound can inhibit bacterial growth effectively .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial colony-forming units (CFUs) compared to the control group, indicating strong antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In vitro experiments using human peripheral blood mononuclear cells showed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

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